molecular formula C19H22O B8598454 2,2,3,3-Tetramethyl-4,4-diphenyloxetane CAS No. 42245-06-7

2,2,3,3-Tetramethyl-4,4-diphenyloxetane

Cat. No.: B8598454
CAS No.: 42245-06-7
M. Wt: 266.4 g/mol
InChI Key: GUSCFAMEAFSBIG-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethyl-4,4-diphenyloxetane is a substituted oxetane derivative featuring a four-membered oxygen-containing ring. The molecule is characterized by:

  • Tetramethyl substitution at the 2,2,3,3 positions, which enhances steric bulk and influences conformational stability.

Oxetanes are known for their ring strain, which can modulate reactivity and pharmacokinetic properties in pharmaceutical applications. The combination of methyl and phenyl substituents in this compound suggests a balance between lipophilicity and structural rigidity.

Properties

CAS No.

42245-06-7

Molecular Formula

C19H22O

Molecular Weight

266.4 g/mol

IUPAC Name

2,2,3,3-tetramethyl-4,4-diphenyloxetane

InChI

InChI=1S/C19H22O/c1-17(2)18(3,4)20-19(17,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3

InChI Key

GUSCFAMEAFSBIG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC1(C2=CC=CC=C2)C3=CC=CC=C3)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

A. Sigma-1 Receptor Ligands (Pyrazolo[3,4-d]pyrimidines)

highlights pyrazolo[3,4-d]pyrimidine derivatives with substituents such as adamantyl, noradamantyl, and cyclohexyl groups. Key comparisons include:

  • Binding Affinity (Ki Values):
Compound ID Substituent Ki (nM) Selectivity
10a tert-Butyl 9 3.2
10b Adamantyl 9 11.7
10h 2,2,3,3-Tetramethyl 4.7

The tetramethyl-diphenyloxetane derivative (10h) exhibits a lower Ki value (4.7 nM), suggesting higher sigma-1 receptor binding affinity compared to tert-butyl (10a) or adamantyl (10b) analogues. The diphenyl groups may enhance receptor interactions through aromatic stacking.

B. Agrochemical Derivatives (Fenpropathrin)

Fenpropathrin (A-Cyano-3-phenoxybenzyl 2,2,3,3-tetramethyl-1-cyclopropanecarboxylate) shares a tetramethyl-cyclopropane moiety . Key differences:

C. Industrial Compounds (4,4'-Diisocyanates and Esters)
  • Methylenediphenyl 4,4'-Diisocyanate () features diphenyl groups but lacks the oxetane ring. Its reactivity in polymer synthesis contrasts with the oxetane’s stability in drug design .
  • 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid Butyl Ester () shares tetramethyl substitution but is tailored for textile applications, emphasizing functional group versatility .

Key Research Findings

  • Pharmacological Superiority: The tetramethyl-diphenyloxetane derivative (10h) outperforms adamantyl and cyclohexyl analogues in sigma-1 binding, likely due to enhanced steric and aromatic interactions .
  • Synthetic Challenges: Introducing tetramethyl groups on oxetane requires precise steric control, unlike cyclopropane derivatives synthesized via ring-closing metathesis .
  • Industrial Relevance: Diphenyl-substituted compounds (e.g., diisocyanates) prioritize reactivity for polymers, whereas the oxetane derivative prioritizes target selectivity in drug design .

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